Cas no 83253-95-6 (2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate)

2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate is a pyridinium-based ionic compound with a tetrafluoroborate counterion. Its structure features a triphenyl-substituted pyridinium core functionalized with an allylamino group, enhancing its reactivity in organic synthesis. The tetrafluoroborate anion provides excellent solubility in polar organic solvents while maintaining stability under various reaction conditions. This compound is particularly useful as a precursor in the synthesis of heterocyclic systems or as an intermediate in polymerization reactions due to its allyl functionality. Its crystalline nature allows for easy handling and purification, making it a practical choice for applications requiring controlled cationic reactivity. The compound's stability and well-defined structure facilitate reproducibility in synthetic protocols.
2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate structure
83253-95-6 structure
Product Name:2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate
CAS No:83253-95-6
MF:
MW:
CID:4659756
Update Time:2025-06-07

2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate Chemical and Physical Properties

Names and Identifiers

    • 2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate

2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate Pricemore >>

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Additional information on 2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate

Professional Introduction to 2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate (CAS No. 83253-95-6)

2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate, a compound with the CAS number 83253-95-6, represents a significant advancement in the field of chemical and pharmaceutical research. This organometallic complex has garnered considerable attention due to its unique structural properties and potential applications in various scientific domains. The compound's intricate molecular architecture, featuring a pyridinium core substituted with phenyl and vinyl groups, makes it a versatile candidate for exploring novel chemical interactions and biological activities.

The nomenclature of this compound provides a clear insight into its composition and structure. The term "triphenyl" indicates the presence of three phenyl rings attached to the pyridine ring, while the "(prop-2-en-1-yl)amino" moiety suggests an amine group linked to an allyl group. The tetrafluoroborate anion further stabilizes the cationic species, contributing to the compound's overall stability and reactivity. This specific arrangement of functional groups allows for diverse chemical modifications and interactions, making it a valuable tool in synthetic chemistry and drug development.

In recent years, significant research has been conducted on this compound, particularly in the context of its potential applications in medicinal chemistry. The pyridinium core is known for its ability to form stable complexes with various biomolecules, which has led to its exploration as a scaffold for developing new therapeutic agents. Studies have shown that derivatives of this compound exhibit promising biological activities, including antimicrobial and anti-inflammatory properties. These findings have spurred further investigation into the pharmacological potential of 2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate and its analogs.

The structural features of this compound also make it an attractive candidate for material science applications. The presence of multiple aromatic rings and polar functional groups allows for strong intermolecular interactions, which can be exploited in the design of novel materials with specific properties. For instance, researchers have explored its use in the development of organic semiconductors and luminescent materials. These applications highlight the broad utility of this compound beyond traditional pharmaceuticals.

Advances in computational chemistry have further enhanced our understanding of the reactivity and properties of this complex. Molecular modeling studies have provided valuable insights into how the arrangement of atoms influences its behavior in various environments. These computational approaches have been instrumental in predicting potential interactions with biological targets and designing optimized derivatives for specific applications. Such interdisciplinary efforts are crucial for unlocking the full potential of compounds like 2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. Researchers have developed efficient synthetic routes that maximize yield and purity while minimizing side reactions. These methodologies are essential for producing sufficient quantities of the compound for both laboratory research and potential industrial applications. The synthesis process also provides a platform for introducing modifications at different positions within the molecule, allowing for tailored derivatives with enhanced properties.

One of the most exciting areas of research involving this compound is its application in catalysis. The pyridinium core can act as a ligand or catalyst in various organic transformations, facilitating reactions that would otherwise be difficult to achieve under standard conditions. Studies have demonstrated its effectiveness in promoting cross-coupling reactions, which are crucial steps in many synthetic pathways. These findings underscore the importance of organometallic complexes like 2,4,6-Triphenyl-1-[(prop-2-en-1-yl)amino]pyridin-1-ium tetrafluoroborate in advancing synthetic methodologies.

The compound's stability under various conditions has also been a focus of recent investigations. Researchers have examined its behavior under different pH levels, temperatures, and solvent systems to understand how these factors influence its reactivity and functionality. Such studies are essential for determining optimal conditions for its use in different applications, whether in pharmaceutical formulations or material science processes.

The future prospects for this compound are vast and multifaceted. Ongoing research aims to explore new synthetic pathways that could improve yield and accessibility while reducing environmental impact. Additionally, investigations into its biological activity continue to uncover new potential therapeutic uses. Collaborative efforts between chemists, biologists, and pharmacologists are likely to drive further innovation in this area.

In conclusion, 2,4,6-Triphenyl-1-[(propenyl)amino]pyridin-1-ium tetrafluoroborate (CAS No.83253-95-6) is a remarkable compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for researchers exploring new frontiers in chemistry and medicine.

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